Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate
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Overview
Description
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4. It is characterized by the presence of a propanedioate (malonate) ester group and a 2-methylbuta-2,3-dien-1-yl moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification: : One common method to synthesize dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate involves the esterification of 2-methylbuta-2,3-dien-1-ol with malonic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the esterification to completion.
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Transesterification: : Another approach is the transesterification of dimethyl malonate with 2-methylbuta-2,3-dien-1-ol. This reaction can be catalyzed by a base such as sodium methoxide or an enzyme under milder conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
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Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate has several applications in scientific research:
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Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
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Medicinal Chemistry: : The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
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Material Science: : It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
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Biological Studies: : Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich diene moiety and the electron-withdrawing ester groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the diene moiety.
Diethyl (2-methylbuta-2,3-dien-1-yl)propanedioate: An analog with ethyl ester groups instead of methyl.
Dimethyl (2-buten-1-yl)propanedioate: Similar structure but with a butenyl group instead of a methylbuta-dienyl group.
Uniqueness
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is unique due to the presence of the 2-methylbuta-2,3-dien-1-yl moiety, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
113495-70-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h8H,1,6H2,2-4H3 |
InChI Key |
VMYLMHFJPAUCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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